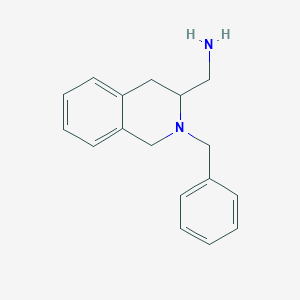

2-Benzyl-3-aminomethyl-1,2,3,4-tetrahydro-isoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Benzyl-3-aminomethyl-1,2,3,4-tetrahydro-isoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a benzyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-aminomethyl-1,2,3,4-tetrahydro-isoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. In this reaction, an N-acyl derivative of β-phenylethylamine undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to form the desired tetrahydroisoquinoline scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-aminomethyl-1,2,3,4-tetrahydro-isoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation

Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products Formed

The major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydroisoquinoline derivatives, and substituted benzyl derivatives.

Scientific Research Applications

Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-aminomethyl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of neurotransmitters, leading to potential therapeutic effects in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the benzyl and aminomethyl groups.

2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the aminomethyl group.

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyl group but retains the aminomethyl functionality.

Uniqueness

2-Benzyl-3-aminomethyl-1,2,3,4-tetrahydro-isoquinoline is unique due to the presence of both benzyl and aminomethyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule with therapeutic applications .

Biological Activity

2-Benzyl-3-aminomethyl-1,2,3,4-tetrahydro-isoquinoline (often referred to as BTA) is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. Isoquinolines are known for their roles in various pharmacological applications, including neuroprotection, anti-cancer properties, and modulation of neurotransmitter systems. This article reviews the biological activity of BTA, synthesizing findings from various studies and sources.

BTA can be synthesized through the Pictet-Spengler reaction, where phenylethylamine reacts with aldehydes under acidic conditions. This method allows for the introduction of various substituents that can enhance biological activity. The compound has a molecular weight of 223.29 g/mol and a CAS number of 147557-04-8.

Biological Activity Overview

BTA exhibits a range of biological activities that can be categorized as follows:

1. Neuroprotective Effects

Research indicates that BTA may exert neuroprotective effects by modulating neurotransmitter systems. It has been shown to interact with dopamine receptors and may influence pathways involved in neurodegenerative diseases such as Parkinson's disease. For instance, studies have demonstrated that BTA can inhibit dopamine transporter (DAT) activity, potentially leading to increased dopamine availability in the synaptic cleft .

2. Antioxidant Properties

BTA has been reported to possess antioxidant properties, which are crucial in protecting cells from oxidative stress. The compound's ability to scavenge free radicals contributes to its neuroprotective effects and may also play a role in cancer prevention by reducing oxidative damage to DNA .

3. Anticancer Activity

Preliminary studies suggest that BTA may have anticancer properties. It has been shown to inhibit certain tumor cell lines by modulating signaling pathways associated with cell proliferation and apoptosis. Specifically, BTA may block P-glycoprotein (P-gp) efflux pumps in tumor cells, enhancing the efficacy of chemotherapeutic agents .

The biological effects of BTA can be attributed to its interaction with various molecular targets:

- Receptor Binding: BTA binds to neurotransmitter receptors, influencing neurotransmission and potentially alleviating symptoms associated with neurodegenerative diseases.

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways of neurotransmitters, thereby modulating their levels in the brain.

- Antioxidant Activity: By scavenging reactive oxygen species (ROS), BTA protects neuronal cells from oxidative damage.

Data Table: Biological Activities of BTA

| Biological Activity | Mechanism | References |

|---|---|---|

| Neuroprotection | Modulates dopamine receptors; inhibits DAT | , |

| Antioxidant | Scavenges free radicals | |

| Anticancer | Inhibits tumor cell proliferation; blocks P-gp | , |

Case Studies

- Neuroprotective Study : A study investigated the effects of BTA on L-DOPA-induced changes in dopamine metabolism in rat models. Results indicated that BTA administration enhanced dopamine release while inhibiting caspase-3 activity in the hippocampus, suggesting protective effects against neurodegeneration .

- Anticancer Study : In vitro studies demonstrated that BTA could inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. These findings highlight its potential as an adjunct therapy in cancer treatment .

Properties

IUPAC Name |

(2-benzyl-3,4-dihydro-1H-isoquinolin-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c18-11-17-10-15-8-4-5-9-16(15)13-19(17)12-14-6-2-1-3-7-14/h1-9,17H,10-13,18H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSTZLUWCPPWLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)CC3=CC=CC=C3)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.